2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one
Overview
Description
2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound’s mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure
The structure of this compound includes a fused imidazole and pyrazine ring system, with a phenyl group contributing to its unique chemical properties. The presence of nitrogen atoms in the ring enhances its reactivity and interactions with biological targets.
The primary target for this compound is Cyclin-Dependent Kinase 9 (CDK9) . By inhibiting CDK9, this compound disrupts transcriptional elongation by affecting the phosphorylation of RNA polymerase II, leading to altered gene expression and cell cycle progression. This mechanism is crucial for its cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF7)
- Colorectal Cancer (HCT116)
- Chronic Myelogenous Leukemia (K652)
Research indicates that the compound exhibits significant cytotoxicity in these cell lines, with IC50 values demonstrating its potency as an anti-cancer agent .
Cytotoxicity
The cytotoxic effects of this compound have been confirmed through MTT assays. The compound shows a correlation between its inhibitory activity against CDK9 and its anti-proliferative effects on cancer cells. For example, a derivative of this compound demonstrated an IC50 value of approximately 6.66 µM across multiple cancer cell lines .
ENPP1 Inhibition
Recent studies have identified related compounds as potent inhibitors of ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1) , which plays a role in regulating the cGAS-STING pathway. This inhibition has implications for cancer immunotherapy by enhancing immune responses .
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer potential of imidazo[1,2-a]pyrazine derivatives, this compound was shown to significantly inhibit tumor growth in murine models when combined with anti-PD-1 antibodies. The combination treatment resulted in a tumor growth inhibition rate of 77.7% .
Case Study 2: Chemiluminescence Reaction
Kinetic studies involving the compound's reaction with superoxide radicals indicated that it can act as a chemiluminescent agent. The reaction kinetics revealed that one mole of the compound could consume two moles of superoxide to emit light, showcasing its potential applications in biosensing .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrazin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11(9-4-2-1-3-5-9)14-10-8-13-6-7-15(10)12/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXUCFWIJZSEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182235 | |
Record name | 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-58-4 | |
Record name | 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27955-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLIMIDAZO(1,2-A)PYRAZIN-3(7H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC5ECG2XU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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